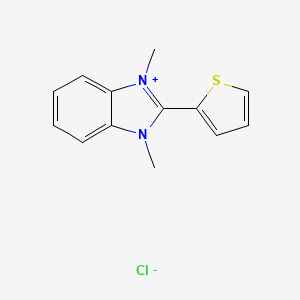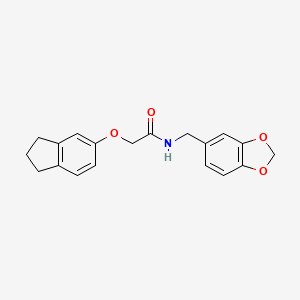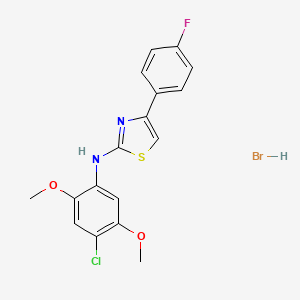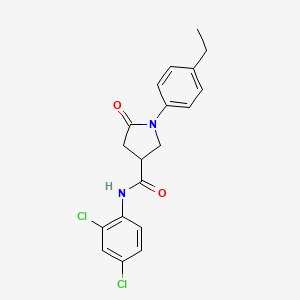![molecular formula C29H32N2O3 B4889904 1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B4889904.png)
1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid, also known as TAC-101, is a novel compound that has gained attention in the scientific community due to its potential application in cancer therapy. TAC-101 belongs to the class of cyclopentanecarboxylic acids and has a unique chemical structure that makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, this compound disrupts the DNA synthesis and cell proliferation in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity towards normal cells, indicating its potential as a selective anticancer agent. It has also been found to exhibit good pharmacokinetic properties, including high bioavailability and long half-life, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid is its high potency against cancer cells, which allows for lower doses to be used in experiments. However, its complex synthesis method and high cost may limit its use in large-scale studies.
Orientations Futures
There are several potential future directions for the research on 1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid. One direction is to investigate its efficacy in combination with other anticancer agents to enhance its therapeutic effects. Another direction is to explore its potential application in other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound with potential application in cancer therapy. Its unique chemical structure, potent cytotoxic activity, and selective toxicity towards cancer cells make it a promising candidate for further research. Future studies are needed to fully understand its mechanism of action and potential applications in other diseases.
Méthodes De Synthèse
The synthesis of 1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid involves a multi-step process that starts with the reaction of 2,2,3-trimethylbutane-1,4-diol with 2-chloroacryloyl chloride to form a diester intermediate. The intermediate is then treated with trityl hydrazine and trifluoroacetic acid to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid has been studied extensively for its potential application in cancer therapy. It has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
1,2,2-trimethyl-3-[(tritylamino)carbamoyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O3/c1-27(2)24(19-20-28(27,3)26(33)34)25(32)30-31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24,31H,19-20H2,1-3H3,(H,30,32)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGHCTLZYJNSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889827.png)

![N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4889838.png)
![4-(2-thienylmethylene)-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione](/img/structure/B4889843.png)




![methyl 3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4889892.png)
![1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4889896.png)


![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B4889916.png)
![6-{[2-(4-butylphenyl)-2-oxoethyl]thio}-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4889921.png)